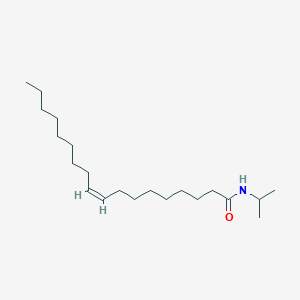

(Z)-N-Isopropyl-9-octadecenamide

Description

Properties

CAS No. |

10574-01-3 |

|---|---|

Molecular Formula |

C21H41NO |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

(Z)-N-propan-2-yloctadec-9-enamide |

InChI |

InChI=1S/C21H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3,(H,22,23)/b12-11- |

InChI Key |

FJMNGVBYKSEJNP-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C |

Other CAS No. |

10574-01-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Z N Isopropyl 9 Octadecenamide and Analogues

Established Synthetic Routes for (Z)-N-Isopropyl-9-octadecenamide

The primary and most direct method for synthesizing this compound involves the amidation of oleic acid. This can be achieved through several approaches:

Direct Amidation: One common method is the direct reaction of oleic acid with isopropylamine (B41738). This reaction typically requires a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another effective coupling reagent is N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), often used with an organic base like N,N-diisopropylethylamine (DIPEA). nih.gov

From Oleoyl (B10858665) Chloride: An alternative route involves the conversion of oleic acid to its more reactive acid chloride derivative, oleoyl chloride. This is typically achieved by reacting oleic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com The resulting oleoyl chloride is then reacted with isopropylamine to form the desired amide. This two-step process can be highly efficient.

Ammonolysis using Urea (B33335): A more economical and safer alternative to using pressurized ammonia (B1221849) gas is the use of urea as the nitrogen source for ammonolysis. ijnc.ir In this method, oleic acid is reacted with urea at elevated temperatures, often in the presence of a catalyst like aluminum chloride (AlCl₃), to produce the amide. ijnc.irijnc.ir This approach avoids the hazards associated with high-pressure reactions. ijnc.ir

Enzymatic Synthesis: Biocatalytic methods using lipases, such as Candida rugosa lipase, have been explored for the synthesis of oleamide (B13806). researchgate.net These enzymatic approaches offer the advantages of mild reaction conditions and high specificity.

The purification of the synthesized this compound is typically performed using techniques like recrystallization or column chromatography to obtain a product of high purity. ijnc.irresearchgate.net

Strategies for Chemical Modification and Analogue Synthesis of Oleamide Derivatives

The synthesis of oleamide analogues is a key strategy for investigating structure-activity relationships (SAR) and developing compounds with improved pharmacological properties. pitt.edu A fragment-based discovery approach is often employed, where different chemical moieties are systematically introduced into the oleamide scaffold. nih.govnih.gov

Common strategies for creating oleamide derivatives include:

Modification of the Amide Headgroup: The primary amide of oleamide can be replaced with various substituted amines to generate a library of N-substituted derivatives. For instance, reacting oleic acid or its activated form with different aminol alcohols, amino acid residues, or monoamine-like fragments can yield a diverse range of analogues. nih.govresearchgate.net

Alterations to the Alkyl Chain: Modifications to the long, unsaturated alkyl chain of oleamide can also be explored. This could involve changing the chain length, the position or geometry of the double bond, or introducing other functional groups along the chain.

Bioisosteric Replacement: The carboxylic acid of oleic acid can be replaced with a bioisostere, such as an N-(2-aminophenyl)amide, to explore the impact on the compound's properties. pitt.edu

These synthetic strategies have led to the discovery of novel oleamide analogues with specific activities, such as positive allosteric modulators of serotonin (B10506) receptors. nih.govnih.govresearchgate.net

Stereochemical Considerations in the Synthesis of this compound Isomers

The geometry of the double bond in the oleoyl chain is a critical determinant of biological activity. The natural configuration is the cis or (Z)-isomer. The trans or (E)-isomer of oleamide has been shown to be significantly less active or inactive in several biological assays. nih.gov Therefore, maintaining the (Z)-stereochemistry during synthesis is crucial.

Key stereochemical considerations include:

Starting Material: The synthesis should start with oleic acid, which naturally possesses the (Z)-configuration of the double bond.

Reaction Conditions: The reaction conditions for amidation should be chosen to avoid isomerization of the double bond. Harsh conditions, such as high temperatures or the presence of certain catalysts, can potentially lead to a mixture of (E) and (Z) isomers.

Separation of Isomers: If a mixture of isomers is formed, separation can be challenging. tsijournals.com However, specific synthetic routes have been developed to selectively produce either the (E) or (Z) isomer of certain derivatives, often by carefully designing the reaction pathway. tsijournals.comgoogle.com For example, clever synthetic methods involving oxime intermediates have been used to obtain high selectivity for either the E- or Z-isomer. tsijournals.com

The synthesis of enamides with defined geometry is an active area of research, with methods like the isomerization of N-allyl amides being developed to produce specific isomers. nih.gov

Development of Fluorescent or Tagged Derivatives for Mechanistic Research Applications

To study the mechanism of action, cellular localization, and target interactions of this compound and its analogues, fluorescently tagged or otherwise labeled derivatives are invaluable tools.

One approach involves attaching a fluorescent probe to the oleamide molecule. For example, a fluorescently labeled derivative of an oleamide analogue, MI-18, was synthesized to investigate its cellular distribution. nih.gov This allowed researchers to observe its localization at the plasma membrane and within the Golgi/endosome complex. nih.gov

The synthesis of such derivatives typically involves incorporating a reactive functional group into the oleamide analogue that can be subsequently coupled to a fluorescent dye. Alternatively, a fluorescent moiety can be integrated directly into the structure of the analogue during its synthesis.

Exploration of Multimeric Oleamide Derivatives in Advanced Research

In advanced research, there is an interest in exploring multimeric forms of oleamide derivatives, such as dimers. The rationale behind creating dimeric structures is to potentially enhance binding affinity to target receptors or to bridge multiple binding sites.

The synthesis of dimeric oleamide derivatives can be achieved by linking two oleamide monomers together using a suitable linker. For example, oleanolic acid, a triterpene with structural similarities, has been used to create dimeric structures by alkylating it with α,ω-dihalogenoalkanes or α,ω-dihalogenoalkenes. nih.gov This resulted in derivatives with potent cytotoxic and antioxidant activities. nih.gov Similar strategies could be applied to this compound to create novel dimeric structures for pharmacological evaluation.

No Specific Research Found for this compound's Molecular and Cellular Mechanisms of Action

Despite a comprehensive search of scientific literature, no specific studies detailing the molecular and cellular mechanisms of action for the chemical compound this compound were identified. Consequently, it is not possible to provide a detailed article on its effects on gap junction intercellular communication (GJIC), specific connexin subtypes, or its interactions with other cellular receptors and signaling pathways as requested.

The parent compound, (Z)-9-octadecenamide, also known as oleamide, has been the subject of various studies. researchgate.netnih.govnist.govacademicjournals.org Research on oleamide has indicated its involvement in diverse biological processes, including having hypnotic, sedative, and hypolipidemic properties. nih.govnih.gov However, the addition of an N-isopropyl group creates a distinct chemical entity, and its specific biological activities and mechanisms of action cannot be directly inferred from data on oleamide.

The provided outline requested specific details on:

Molecular and Cellular Mechanisms of Action of Z N Isopropyl 9 Octadecenamide

Potential Interactions with Other Cellular Receptors and Signaling Pathways

Influence on Lipid-Mediated Signaling Cascades

Without dedicated research on (Z)-N-Isopropyl-9-octadecenamide, any attempt to address these points would be speculative and would not meet the required standards of scientific accuracy. The scientific community has not published findings that would allow for a thorough and informative article on this specific compound's mechanisms of action.

Therefore, until research is conducted and published on this compound, a scientifically rigorous article focusing solely on its molecular and cellular mechanisms of action cannot be generated.

Impact on Cell Proliferation and Migration Regulatory Pathways

The regulation of cell proliferation and migration is a complex process involving numerous signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Fatty acid amides, including oleamide (B13806), have been shown to modulate these pathways, suggesting their potential as regulators of cell behavior.

Research has demonstrated that certain fatty acid amides can suppress the proliferation of cancer cells. For instance, analogues of endocannabinoids, which share structural similarities with oleamide, have been found to inhibit the growth of glioma cells. mdpi.com These compounds were shown to reduce cell viability, proliferation, and migratory potential in a dose-dependent manner in C6 glioma cells. mdpi.com The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, a critical pathway in promoting cell survival and proliferation. mdpi.com

Furthermore, the broader family of N-acylethanolamines (NAEs), which includes compounds structurally related to oleamide, has been implicated in the regulation of cancer cell growth. The enzyme responsible for the degradation of certain NAEs, N-acylethanolamine acid amidase (NAAA), has been found to be dysregulated in colorectal cancer. nih.govnih.gov Inhibition of NAAA leads to an increase in the levels of these signaling lipids, which in turn can reduce cancer cell proliferation. nih.gov This anti-proliferative effect is mediated by the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and the transient receptor potential vanilloid 1 (TRPV1), leading to cell cycle arrest in the S phase. nih.gov

While these findings are not specific to this compound, they provide a strong rationale for investigating its effects on similar pathways. The addition of an isopropyl group to the amide head of oleamide could potentially alter its binding affinity for various receptors and its metabolic stability, thereby modulating its impact on cell proliferation and migration.

Table 1: Effects of Related Fatty Acid Amides on Cancer Cell Lines

| Compound/Target | Cell Line | Observed Effect | Signaling Pathway Implicated | Reference |

| Fatty Acid Amides (from Carapa guianensis) | C6 Glioma | Reduced cell viability, proliferation, and migration | Inhibition of PI3K/Akt pathway | mdpi.com |

| Anandamide (B1667382) | Breast Cancer Cells | Inhibition of proliferation | - | nih.gov |

| NAAA Inhibition (increases NAEs) | Colorectal Cancer | Reduced tumor growth, cell cycle arrest | PPAR-α and TRPV1 activation | nih.gov |

Molecular Docking and Computational Modeling Studies for Receptor Interaction Prediction

Molecular docking and computational modeling are powerful tools for predicting the interactions between small molecules like this compound and their potential protein targets. These methods have been applied to oleamide and other fatty acid amides to understand their mechanisms of action.

Studies on oleamide have revealed that it can interact with a variety of receptors, including cannabinoid receptors (CB1 and CB2), GABA-A receptors, and serotonin (B10506) receptors. nih.govnih.gov Molecular docking studies have been instrumental in visualizing these interactions at the atomic level. For example, it has been shown that oleamide can act as an agonist at the CB1 receptor. nih.govnih.gov Computational models suggest that oleamide binds to a site on the CB1 receptor, leading to a conformational change that initiates downstream signaling.

A virtual screening of fatty acid amides has been conducted to study their interaction with PPARα, a key receptor in lipid metabolism and inflammation. researcher.life The results of these docking studies indicated that fatty acid amides can form stable complexes with the PPARα receptor, characterized by hydrogen bonds and van der Waals contacts. researcher.life This interaction is significant as PPARα activation has been linked to the anti-proliferative effects of NAEs in cancer cells. nih.gov

Although no specific molecular docking studies have been published for this compound, it is plausible that it would share some of the same receptor targets as oleamide. The presence of the isopropyl group would likely influence the binding affinity and selectivity for these receptors. Computational modeling could be employed to predict how this structural modification alters the interaction profile. For instance, the bulkier isopropyl group might favor binding to receptors with larger hydrophobic pockets or, conversely, hinder binding to receptors with more restricted binding sites.

Table 2: Predicted and Confirmed Receptor Interactions for Oleamide

| Receptor | Interaction Type | Method of Determination | Potential Effect | Reference |

| CB1 Cannabinoid Receptor | Agonist | Radioligand binding, [35S]GTPγS binding assay | Neuromodulation, sleep regulation | nih.govnih.gov |

| PPARα | Agonist | Molecular Docking | Anti-inflammatory, anti-proliferative | researcher.lifegooutdoorsne.com |

| TRPV1 | Agonist | Functional assays | Vasodilation, pain modulation | nih.gov |

| GABA-A Receptors | Allosteric Modulator | Electrophysiology | Anxiolytic, sedative | nih.gov |

| 5-HT7 Receptors | Allosteric Modulator | Functional assays | Neuromodulation | nih.gov |

Biological Activities and in Vitro/in Vivo Research Models of Z N Isopropyl 9 Octadecenamide Analogues

Studies on Cellular Growth and Proliferation in Preclinical Models

Research into the effects of (Z)-N-Isopropyl-9-octadecenamide analogues on cellular growth and proliferation has been a key area of investigation. While some fatty acid amides have been shown to inhibit the growth of various tumor cells, the specific role of this compound in this context is still being defined. nih.gov For instance, studies on other fatty acid amides have demonstrated the potential to induce cancer cell apoptosis and inhibit the tumor-forming abilities of cancer cells. researchgate.net However, in a spontaneous metastasis model using murine melanoma cells, the administration of a this compound analogue did not affect the growth or size of the primary tumor, suggesting that its primary mechanism of action may not be through direct inhibition of cell proliferation. nih.gov

Research into Cell Invasion and Metastasis Inhibition in Experimental Systems

A significant portion of the research on this compound analogues has centered on their ability to inhibit cell invasion and metastasis, critical steps in the spread of cancer.

Analysis of Spontaneous Metastasis Inhibition in Murine Melanoma Models (e.g., BL6 cells)

A derivative of oleamide (B13806), a related fatty acid amide, has shown potent inhibition of spontaneous metastasis of mouse melanoma BL6 cells. nih.gov In these preclinical models, daily intraperitoneal injections of this analogue significantly blocked the spread of melanoma cells. nih.gov This inhibitory effect on metastasis was observed without a corresponding impact on the primary tumor's growth, highlighting a specific anti-metastatic activity. nih.gov

Role of Connexin Expression in Metastatic Potential in Research Models

The mechanism behind the anti-metastatic effects of some this compound analogues appears to be linked to their interaction with connexins, which are proteins that form gap junctions between cells. nih.gov The expression of certain connexins, such as Connexin 26 (Cx26) and Connexin 43 (Cx43), has been associated with the metastatic potential of cancer cells. nih.govnih.gov

Research has shown that an abnormally augmented expression of Cx26 is responsible for the enhanced spontaneous metastasis of mouse BL6 melanoma cells. nih.gov A derivative of oleamide was found to inhibit the gap junctional intercellular communication (GJIC) formed by Cx26, but not by Cx43, suggesting a selective inhibitory action. nih.gov This selective inhibition of Cx26-mediated communication is proposed as a key mechanism for its potent anti-metastatic effects in murine melanoma models. nih.gov

The role of connexins in cancer is complex, with their effects appearing to be stage-specific. nih.gov While traditionally viewed as tumor suppressors, evidence suggests they can also promote tumor progression and metastasis in later stages. nih.govmdpi.com For instance, Cx43 has been implicated in facilitating tumor cell extravasation and metastasis. nih.gov The intricate relationship between different connexin isoforms and their context-dependent roles in cancer progression is an active area of research. nih.govmdpi.com

Investigating Effects on Cell Adhesion and Extracellular Matrix Remodeling in Research Models

The process of metastasis involves complex interactions between cancer cells and their microenvironment, including cell adhesion and the remodeling of the extracellular matrix (ECM). Research has explored the potential of this compound analogues to interfere with these processes.

An analogue of oleoylethanolamide (OEA), another fatty acid amide, was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVEC). nih.gov This inhibition of adhesion molecules led to a decrease in the adhesion of monocyte-like cells to stimulated endothelial cells, suggesting potential anti-inflammatory properties that could be relevant in the context of cancer metastasis. nih.gov

Furthermore, the ability of tumor cells to invade surrounding tissues is dependent on their capacity to degrade and remodel the ECM. nih.gov While direct studies on the effect of this compound on ECM remodeling are limited, research on other agents has shown that down-regulating ECM components can decompress tumor blood vessels and improve the delivery of therapeutic agents. nih.gov The inhibition of cell adhesion by some fatty acid amide analogues points towards a potential mechanism for disrupting the metastatic cascade. nih.gov

Exploration of Other Reported Bioactivities of Fatty Acid Amides in Relevant Research Models

The family of fatty acid amides encompasses a wide range of biologically active lipids with diverse functions. nih.govmdpi.com Beyond their anti-cancer properties, fatty acid amides are involved in various physiological processes. For example, oleamide itself is known as a sleep-inducing lipid hormone. nih.gov Other fatty acid amides have been reported to have antifungal, antibacterial, antiviral, and antineoplastic activities. mdpi.com The broad spectrum of biological activities associated with this class of molecules suggests that this compound and its analogues may have additional therapeutic applications that are yet to be fully explored. researcher.life

Advanced Analytical Methodologies for the Detection and Quantification of Z N Isopropyl 9 Octadecenamide in Biological Matrices

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the selective and sensitive analysis of fatty acid amides in biological fluids and tissues.

Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used for the analysis of volatile and thermally stable compounds. For the analysis of (Z)-N-Isopropyl-9-octadecenamide, derivatization is typically required to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization strategy for amides, converting the polar N-H group into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. Following separation on a capillary column, typically with a non-polar stationary phase, the compound is ionized, fragmented, and detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, allowing for structural confirmation and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of fatty acid amides due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization. Reversed-phase chromatography is commonly employed, using a C18 column to separate the analyte from other matrix components based on its hydrophobicity. The mobile phase typically consists of a gradient of an aqueous solvent (often with a small amount of acid like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of N-acyl amides. The protonated molecule [M+H]⁺ is selected in the first quadrupole of the tandem mass spectrometer and then fragmented in the collision cell to produce specific product ions. Multiple Reaction Monitoring (MRM) of these transitions provides excellent selectivity and sensitivity for quantification, even at the low nanomolar concentrations at which these lipids are often found in biological samples. ijnc.irnih.gov The use of stable isotope-labeled internal standards, such as a deuterated analog of this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.gov

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for the Analysis of Oleamide (B13806) (Applicable to this compound)

| Parameter | GC-MS | LC-MS/MS |

| Chromatography | ||

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase/Carrier Gas | Helium | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | ~1 mL/min | ~0.3 mL/min |

| Temperature Program | Gradient from ~150°C to ~300°C | Isothermal or gradient, typically around 40°C |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Monitored Ions | Molecular ion and characteristic fragment ions | MRM transitions (e.g., for oleamide: m/z 282.3 -> 264.3, 222.2) |

| Internal Standard | Deuterated oleamide or a structurally similar amide | Deuterated this compound |

Spectroscopic Approaches (e.g., NMR, IR) for Structural Elucidation of Metabolites and Analogues

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel compounds, including metabolites and synthetic analogues of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of a molecule in solution. For a novel metabolite of this compound, a suite of NMR experiments would be employed. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR details the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. The position of the isopropyl group and any metabolic modifications (e.g., hydroxylation, epoxidation) on the octadecenoyl chain can be precisely determined. While NMR is a powerful structural tool, it is less sensitive than mass spectrometry and typically requires a purified sample in microgram to milligram quantities. wikipedia.orgwikipedia.org

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as bands corresponding to the C=C double bond and the long aliphatic chain. researchgate.net While not as structurally informative as NMR, IR spectroscopy can be a quick and simple method to confirm the presence of key functional groups in a synthesized analogue or a purified metabolite.

Table 2: Key Spectroscopic Data for the Characterization of N-Acyl Amides

| Spectroscopic Technique | Key Features for this compound |

| ¹H NMR | Signals for the vinyl protons of the C=C double bond (~5.3 ppm), the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the α- and β-methylene protons relative to the carbonyl group, and the long aliphatic chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~173 ppm), the carbons of the C=C double bond (~130 ppm), the methine carbon of the isopropyl group, the methyl carbons of the isopropyl group, and the carbons of the aliphatic chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch (Amide I band, ~1640 cm⁻¹), the N-H bend (Amide II band, ~1550 cm⁻¹), and the C=C stretch (~1650 cm⁻¹). researchgate.net |

Development of High-Throughput Screening Assays for Oleamide Derivatives

High-throughput screening (HTS) assays are essential for the rapid evaluation of large numbers of compounds for their biological activity. In the context of this compound and other oleamide derivatives, a key target for HTS is the enzyme fatty acid amide hydrolase (FAAH), which is responsible for their degradation. acs.org

The development of HTS assays for FAAH inhibitors often relies on fluorogenic or colorimetric substrates. These substrates are non-fluorescent or non-colored until they are hydrolyzed by FAAH, releasing a product that can be easily detected. The presence of an inhibitor will decrease the rate of hydrolysis, leading to a reduced signal. These assays are typically performed in a microplate format (e.g., 96-well or 384-well plates), allowing for the simultaneous testing of thousands of compounds. oup.com

While these assays are designed for FAAH, they can be adapted to screen for compounds that interact with other potential targets of oleamide derivatives. The key features of a successful HTS assay include robustness, reliability, a good signal-to-noise ratio, and cost-effectiveness. The identified "hits" from an HTS campaign would then be subjected to more detailed analysis using the chromatographic and spectroscopic methods described above to confirm their activity and determine their structure-activity relationships.

Method Validation and Quality Control in Analytical Research

Rigorous method validation is a prerequisite for obtaining reliable and reproducible quantitative data in bioanalysis. Any analytical method used for the quantification of this compound in biological matrices must be validated according to international guidelines.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous compounds in the matrix.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Structure Activity Relationship Sar Studies and Rational Molecular Design of Z N Isopropyl 9 Octadecenamide Analogues

Identification of Key Structural Motifs for Connexin 26 Inhibition

The fundamental structure of an oleamide-based inhibitor can be deconstructed into three key components: the polar amide "head," the long aliphatic "tail," and the cis-double bond within the tail.

The Amide Headgroup: The primary amide (–CONH₂) of oleamide (B13806) is a critical motif for its biological activity. This group serves as both a hydrogen bond donor and acceptor, likely forming key interactions within the binding site of the connexin protein.

The Aliphatic Tail: The long carbon chain is essential for the molecule's lipophilicity, enabling it to partition into and traverse cellular membranes to reach its target. The length and conformation of this tail are defining factors for inhibitory potency.

The (Z)-Double Bond: The cis-configuration of the double bond at the 9-position introduces a significant "kink" in the aliphatic tail. This specific geometry is believed to be crucial for correctly orienting the molecule within the binding pocket of Cx26, distinguishing it from its saturated or trans-isomers.

Impact of Alkyl Chain Length and Saturation on Biological Activity

The biological activity of oleamide analogues is highly sensitive to modifications in the alkyl chain. Research into various fatty acid amides has demonstrated that both the length of the chain and its degree of saturation are pivotal in determining inhibitory efficacy against Cx26.

Chain Length: The 18-carbon chain of oleamide appears to be optimal for Cx26 inhibition. Analogues with shorter or longer chains generally exhibit reduced activity, suggesting a specific spatial constraint within the binding site that favorably accommodates a C18 tail.

Saturation: The presence and configuration of the double bond are critical. The saturated analogue, stearamide, which lacks the double bond, is significantly less active than oleamide. This underscores the importance of the conformational kink provided by the cis-double bond for effective binding. Similarly, the trans-isomer, elaidamide, also shows reduced activity compared to oleamide.

Table 1: Effect of Alkyl Chain Variation on Relative Inhibitory Activity This table is a representative illustration based on established SAR principles for fatty acid amides.

| Compound Name | Chain Length | Saturation | Relative Cx26 Inhibitory Activity |

|---|---|---|---|

| Palmitamide | C16 | Saturated | Low |

| Stearamide | C18 | Saturated | Low |

| Oleamide | C18 | Monounsaturated (cis) | High |

| Elaidamide | C18 | Monounsaturated (trans) | Moderate |

| Linoleamide | C18 | Polyunsaturated | Moderate-High |

| Arachidonamide | C20 | Polyunsaturated | Variable |

Influence of Amide Substituents (e.g., Isopropyl Group) on Receptor Binding and Efficacy

Modification of the primary amide headgroup with N-alkyl substituents, as seen in (Z)-N-Isopropyl-9-octadecenamide, is a key strategy in the rational design of more potent and specific Cx26 inhibitors. The size, shape, and hydrophobicity of the substituent can dramatically alter the compound's interaction with the target protein.

The isopropyl group in this compound provides a bulky, hydrophobic substituent on the amide nitrogen. This modification can lead to:

Steric Influence: The branched nature of the isopropyl group can provide a better steric fit within a specific sub-pocket of the binding site compared to a simple primary amide or smaller linear alkyl groups. This can lead to increased binding affinity and, consequently, higher inhibitory efficacy.

Altered Hydrogen Bonding: The secondary amide (–CONH–) in N-substituted analogues has only one hydrogen bond donor, compared to the two donors of a primary amide. This change in hydrogen bonding capacity can be critical for achieving specificity, as different protein targets may have different requirements for hydrogen bond interactions.

Table 2: Influence of N-Substituent on Cx26 Inhibition This table illustrates the principle of how amide substitution can modulate activity. Specific values are dependent on the assay system.

| Compound Name | N-Substituent | Key Properties | Relative Cx26 Inhibitory Efficacy |

|---|---|---|---|

| (Z)-9-Octadecenamide (Oleamide) | -H | Primary Amide | High |

| (Z)-N-Methyl-9-octadecenamide | -CH₃ | Small, Linear | Moderate-High |

| (Z)-N-Ethyl-9-octadecenamide | -CH₂CH₃ | Linear | High |

| This compound | -CH(CH₃)₂ | Branched, Bulky | Very High |

| (Z)-N-Phenyl-9-octadecenamide | -C₆H₅ | Aromatic, Bulky | Variable |

Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational methods are invaluable tools for understanding the SAR of oleamide derivatives at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to rationalize experimental findings and guide the design of new analogues.

Molecular Docking: Docking simulations are used to predict the binding pose of this compound and related molecules within a model of the Cx26 hemichannel. These models can highlight key amino acid residues that interact with the inhibitor, explaining why certain structural features (like the cis-double bond or the isopropyl group) are critical for high-affinity binding.

QSAR: QSAR studies establish a mathematical relationship between the chemical properties of a series of oleamide analogues and their measured biological activity. By analyzing descriptors such as lipophilicity (logP), molecular volume, and electronic properties, QSAR models can predict the inhibitory potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Design Principles for Enhanced Biological Specificity in Oleamide Derivatives

While oleamide itself interacts with multiple targets in the body, a key goal of medicinal chemistry is to design analogues with enhanced specificity for Cx26. This is crucial for minimizing off-target effects. Research has shown that oleamide derivatives can be designed to be selective inhibitors of specific connexin subtypes. nih.gov For instance, certain derivatives inhibit GJIC mediated by Cx26 and Cx32, but not by Cx40, Cx43, or Cx45. nih.gov

Principles for achieving this specificity include:

Exploiting Subtle Binding Site Differences: The binding sites of different connexin subtypes, while similar, possess minor differences in their amino acid composition and topology. Rational design aims to introduce functional groups on the oleamide scaffold that can form specific interactions (e.g., steric bumps, hydrogen bonds, or hydrophobic contacts) that are favorable in the Cx26 binding site but unfavorable in other targets.

Modulating the Headgroup: The N-substituent on the amide headgroup is a primary handle for tuning specificity. By systematically varying its size, shape, and polarity (e.g., from isopropyl to cyclopropyl (B3062369) or small ethers), it is possible to optimize interactions unique to the Cx26 binding pocket.

Conformational Restriction: Introducing rigidity into the aliphatic tail, for example, by using cyclopropane (B1198618) rings or other bioisosteres of the double bond, can lock the molecule into a conformation that is preferentially recognized by Cx26 over other proteins.

Through the iterative application of these design principles, guided by SAR data and computational modeling, it is possible to refine the structure of this compound to create next-generation inhibitors with superior potency and a more desirable specificity profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-N-Isopropyl-9-octadecenamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves reacting 9(Z)-octadecenoic acid with isopropylamine via an acyl chloride intermediate. Key steps include temperature-controlled addition of oxalyl chloride (0–5°C) to prevent side reactions, followed by NH₃ gas introduction for amidation. Modifications such as solvent choice (ethylene dichloride for improved solubility) and vacuum evaporation to remove excess reagents can enhance purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods. Compare experimental MS data (e.g., m/z peaks) with NIST Standard Reference Database entries (e.g., NIST MS number 229466) to validate structural assignments. Infrared (IR) spectroscopy can confirm functional groups like the amide bond (C=O stretch ~1650 cm⁻¹) .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. Ensure adequate ventilation to avoid inhalation risks. In case of spills, evacuate the area, contain the material with inert absorbents, and dispose of it as hazardous waste. Thermal decomposition products (e.g., NOₓ gases) require fume hood usage during high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses of dose-response curves across studies, accounting for variables like solvent choice (e.g., DMSO vs. aqueous buffers) and cell line specificity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structurally similar compounds (e.g., methyl ester derivatives) to isolate structure-activity relationships .

Q. What strategies improve purification efficiency for high-purity this compound samples?

- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization in ethanol. Monitor purity via High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at 210 nm. Adjust solvent ratios based on polarity indexes to minimize co-elution of byproducts .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all reaction parameters (e.g., stirring speed, cooling rate during acyl chloride formation) and validate batch-to-batch consistency using quantitative NMR (qNMR) for purity assessment. Share raw data (e.g., chromatograms, spectra) in open-access repositories to enable peer validation .

Q. What computational approaches validate molecular interaction models for this compound?

- Methodological Answer : Perform molecular docking simulations using crystallographic protein structures (e.g., from the PDB database) and compare binding energies with experimental IC₅₀ values. Cross-validate with Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes under physiological conditions .

Q. How should thermal stability studies be designed for this compound?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under nitrogen atmosphere. Program heating rates at 10°C/min to identify decomposition thresholds. Correlate mass loss profiles with FTIR data to identify volatile decomposition products (e.g., CO₂ or NH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.